

2,3-Dichloro-4-methoxypyridine molecular structure and weight

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Compound of Interest

Compound Name: 2,3-Dichloro-4-methoxypyridine

Cat. No.: B3032077

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An In-Depth Technical Guide to **2,3-Dichloro-4-methoxypyridine** (CAS: 1033203-57-4)

Abstract

Substituted pyridines are fundamental scaffolds in modern chemistry, serving as critical building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive technical overview of **2,3-Dichloro-4-methoxypyridine**, a halogenated pyridine derivative. We will delve into its core molecular and physical properties, propose a logical synthetic pathway, present a predictive spectroscopic analysis for structural verification, and outline essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic planning and application.

Molecular Identity and Physicochemical Properties

2,3-Dichloro-4-methoxypyridine is a pyridine ring functionalized with two chlorine atoms at the C2 and C3 positions and a methoxy group at the C4 position. The presence and positioning of these functional groups create a unique electronic and steric profile, making it a potentially valuable intermediate for further chemical modification.

Molecular Structure

The structural arrangement of the atoms is depicted below. The chlorine substituents act as excellent leaving groups in nucleophilic substitution reactions and provide handles for metal-

catalyzed cross-coupling reactions, while the methoxy group and the nitrogen atom modulate the reactivity of the pyridine ring.

Caption: Molecular structure of **2,3-Dichloro-4-methoxypyridine**.

Core Properties

The fundamental properties that define this compound are summarized in the table below. These identifiers are crucial for accurate sourcing, regulatory compliance, and literature searches.

Property	Value	Source
CAS Number	1033203-57-4	[1][2][3]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[1][2]
Molecular Weight	178.02 g/mol	[1]
Canonical SMILES	<chem>COC1=C(C(=NC=C1)Cl)Cl</chem>	[2]
Purity (Typical)	≥98%	[1]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **2,3-dichloro-4-methoxypyridine** is not readily available in the provided search results, a logical synthetic route can be proposed based on established pyridine chemistry. The synthesis of a structural isomer, 2,6-dichloro-4-methoxypyridine, from 2,4,6-trichloropyridine provides a strong precedent for a nucleophilic aromatic substitution (S_NAr) pathway[4].

Proposed Synthetic Protocol

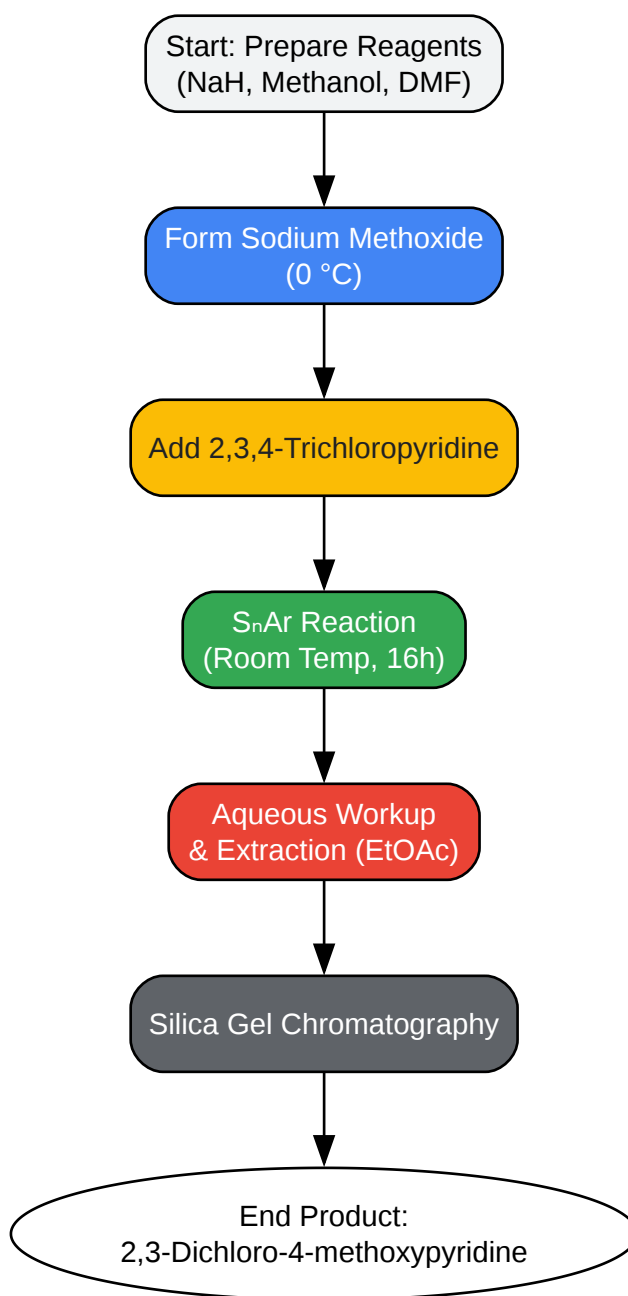
This protocol is an illustrative example based on analogous reactions. The choice of starting material would need to be 2,3,4-trichloropyridine.

Reaction: 2,3,4-Trichloropyridine + Sodium Methoxide → **2,3-Dichloro-4-methoxypyridine**

Step-by-Step Methodology:

- **Reagent Preparation:** In a nitrogen-purged, three-necked flask equipped with a magnetic stirrer and dropping funnel, suspend sodium hydride (NaH, 60% in mineral oil, 1.05 eq) in anhydrous dimethylformamide (DMF).
- **Nucleophile Formation:** Cool the suspension to 0 °C in an ice bath. Slowly add methanol (1.05 eq) dropwise. The evolution of hydrogen gas will be observed as sodium methoxide is formed.
 - **Expert Insight:** The in-situ formation of sodium methoxide from NaH and methanol generates a potent, anhydrous nucleophile, which is more reactive than commercial sodium methoxide and avoids introducing protic solvents that can interfere with the reaction.
- **Substrate Addition:** Once gas evolution ceases, add a solution of 2,3,4-trichloropyridine (1.0 eq) in anhydrous DMF to the flask.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - **Mechanistic Rationale:** The S_NAr reaction on a pyridine ring is most favorable at the C2, C4, and C6 positions due to stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. The C4 position is particularly activated, making selective substitution of the C4-chloro group with methoxide highly plausible.
- **Workup and Purification:** Upon completion, carefully quench the reaction with water. Partition the mixture between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude residue by silica gel column chromatography, using a hexane/ethyl acetate gradient to yield the pure **2,3-dichloro-4-methoxypyridine**.

Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of **2,3-dichloro-4-methoxypyridine**.

Predictive Spectroscopic Analysis for Structural Confirmation

Experimental spectra for **2,3-dichloro-4-methoxypyridine** are not published in the search results. However, a robust, predictive analysis can be formulated based on the known

spectroscopic behavior of analogous compounds like 2-chloro-3-methoxypyridine and 2-bromo-3-methoxypyridine[5]. This serves as a self-validating system for researchers who synthesize this compound.

General Analytical Protocol

- **Sample Preparation:** Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard for NMR analysis.
- **^1H NMR Spectroscopy:** Acquire the spectrum on a 400 MHz spectrometer.
- **^{13}C NMR Spectroscopy:** Acquire a proton-decoupled spectrum on a 100 MHz spectrometer.
- **Mass Spectrometry (MS):** Use Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-250.

Expected Spectroscopic Signatures

- **^1H NMR:**
 - **Aromatic Region:** Two signals are expected for the two protons on the pyridine ring (H-5 and H-6). They should appear as doublets due to mutual coupling. The electron-withdrawing nature of the ring nitrogen and chlorine atoms will shift these protons downfield, likely in the δ 7.0-8.5 ppm range.
 - **Methoxy Signal:** A sharp singlet corresponding to the three methoxy protons ($-\text{OCH}_3$) is expected around δ 3.9-4.1 ppm.
- **^{13}C NMR:**
 - Six distinct signals are expected, one for each carbon atom.
 - The carbon attached to the methoxy group (C-4) will be significantly deshielded. Carbons attached to chlorine (C-2, C-3) will also show characteristic shifts. The carbon attached to the methoxy group (C4) would likely appear around 155 ppm, while the chlorinated carbons (C2, C3) and the nitrogen-adjacent carbon (C6) would also be significantly downfield.

- Mass Spectrometry:
 - Molecular Ion (M^+): The key diagnostic feature is the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. The most abundant peak will be at $m/z = 177$ (for $^{35}\text{Cl}_2$). There will be a significant $M+2$ peak at $m/z = 179$ (for one ^{35}Cl and one ^{37}Cl) and an $M+4$ peak at $m/z = 181$ (for $^{37}\text{Cl}_2$).
 - Trustworthiness: The intensity ratio of these peaks (approximately 9:6:1) is a definitive confirmation of the presence of two chlorine atoms in the molecule, providing a powerful validation of the compound's identity.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) for **2,3-dichloro-4-methoxypyridine** is available from the search results. The following guidance is synthesized from safety data for structurally related chlorinated and methoxylated pyridines and should be considered a general precaution[2][6][7][8].

GHS Hazard Classification (Anticipated)

Hazard Statement	Description	Common to Related Pyridines
H302	Harmful if swallowed	Yes[2][7]
H315	Causes skin irritation	Yes[2][7]
H319	Causes serious eye irritation	Yes[2][7]
H332	Harmful if inhaled	Yes[2]
H335	May cause respiratory irritation	Yes[7]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.
- Personal Protective Equipment: Wear appropriate PPE, including:

- Nitrile gloves
- Chemical safety goggles or a face shield
- A flame-retardant lab coat
- Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage[2].
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Applications and Research Outlook

As a poly-functionalized heterocyclic compound, **2,3-dichloro-4-methoxypyridine** holds significant potential as a versatile intermediate in organic synthesis. The two distinct chlorine atoms can be selectively targeted for various transformations. For instance, one chlorine could be displaced via S_NAr , while the other is used in a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for the controlled, stepwise construction of complex molecular architectures, a highly desirable feature in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals[9]. The methoxy group can also be cleaved to reveal a pyridone scaffold, further expanding its synthetic utility.

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